molecular formula C8H20O2Si B027504 2-((tert-Butyldimethylsilyl)oxy)ethanol CAS No. 102229-10-7

2-((tert-Butyldimethylsilyl)oxy)ethanol

Cat. No. B027504
M. Wt: 176.33 g/mol
InChI Key: YJYAGNPMQVHYAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol involves several key steps, often starting from simpler alcohols that are subsequently protected using tert-butyldimethylsilyl (TBDMS) groups. One method describes the desilylation of TBDMS ethers to their corresponding alcohols, showcasing the reversible nature of silyl ether formation and its utility in synthetic pathways (Yu & Verkade, 2000).

Molecular Structure Analysis

The molecular structure of 2-((tert-Butyldimethylsilyl)oxy)ethanol is characterized by its silyl ether moiety, which influences its reactivity and physical properties. Detailed structural analysis can be derived from crystallography studies, providing insights into its conformation and the impact of the silyl group on its overall geometry. Although specific studies on this compound's crystal structure are not directly mentioned, research on related silyl-protected compounds offers valuable context (Reibenspies et al., 2000).

Chemical Reactions and Properties

2-((tert-Butyldimethylsilyl)oxy)ethanol participates in a variety of chemical reactions, primarily serving as a protective group for alcohols. The protection and subsequent deprotection of hydroxyl groups are crucial for its application in complex organic syntheses. Studies have highlighted its stability under various conditions and its selective reactivity towards deprotection agents, offering a controlled approach to synthesis (Corey & Venkateswarlu, 1972).

Physical Properties Analysis

The physical properties of 2-((tert-Butyldimethylsilyl)oxy)ethanol, such as boiling point, melting point, and solubility, are influenced by the presence of the bulky TBDMS group. These properties are essential for determining its suitability in various synthetic contexts, including reactions under specific temperature or solvent conditions.

Chemical Properties Analysis

Chemically, 2-((tert-Butyldimethylsilyl)oxy)ethanol exhibits characteristics typical of silyl ethers, including resistance to hydrolysis and the ability to undergo reactions with nucleophiles. The stability of the TBDMS group, alongside its susceptibility to targeted removal, makes it a versatile agent in organic synthesis (Sabitha et al., 1999).

Scientific Research Applications

Safety And Hazards

The compound is labeled with the GHS02 and GHS07 pictograms, indicating that it is flammable and can cause harm to the eyes and respiratory system . The hazard statements associated with the compound are H225, H302, H315, H319, and H335 . These indicate that the compound is highly flammable, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P210, P261, P305, P338, and P351 , which advise against exposure to heat/sparks/open flames/hot surfaces, breathing dust/fume/gas/mist/vapors/spray, and contact with eyes .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYAGNPMQVHYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456535
Record name 2-((tert-Butyldimethylsilyl)oxy)ethanol
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Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butyldimethylsilyl)oxy)ethanol

CAS RN

102229-10-7
Record name 2-(tert-Butyldimethylsiloxy)ethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(tert-Butyl(dimethyl)silyl)oxyethanol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((tert-Butyldimethylsilyl)oxy)ethanol
Source EPA DSSTox
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Record name 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

tert-Butyldimethylsilylchloride (100 g, 0.66M) in dry dichloromethane (70 ml) was added, drop-wise, to a stirred mixture of distilled ethylene glycol (205.6 g, 3.31M), dry dichloromethane (200 ml), triethylamine (120 ml, 0.86M) and 4-dimethylaminopyridine (8 g, 0.066M) at 0° C. under a nitrogen atmosphere. After the addition the mixture was allowed to warm to ambient temperature and was stirred for a further 3 hours. The mixture was then filtered and the filtrate washed with dilute sodium bicarbonate solution, brine, dried over magnesium sulphate, filtered and then evaporated in vacuo to give a pale yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethylene glycol (2.00 g) in anhydrous THF (60 ml) under nitrogen was treated portionwise with sodium hydride (60% dispersion in mineral oil, 1.29 g) and the mixture stirred at 20° C. for 45 min. Tert-butyl dimethylsilyl chloride (4.86 g) was added and the mixture stirred at 20° C. for 45 min. Phosphate buffer (60 ml, pH6.5) was added and the mixture stirred for 20 min before extracting with ether (60 ml). The organic layer was then washed with water (60 ml) and brine (60 ml), before drying over Na2SO4, filtering, and removing the solvent in vacuo. This was purified by flash chromatography on silica. Elution with 1:4 EtOAc/cyclohexane followed by solvent evaporation in vacuo gave the title compound (3.82 g). TSP+ve 194 MNH4+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.86 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of ethylene glycol (2.44 mL; 6.0 eq.) in dry THF (35 mL), under inert atmosphere (N2), were added imidazole (497 mg; 1.0 eq.) and a solution of tert-butyldimethylsilyl chloride (1.10 g; 1.0 eq.) in dry THF (35 mL). The reaction mixture was stirred at rt over the weekend. Water was added and THF was removed under vacuum. The residual aq. layer was extracted with EA (3×) and the combined org. layers were washed with water, dried over MgSO4, filtered and concentrated under reduced pressure. The title compound was obtained, after purification by CC (Hept/EA 100:0 to 60:40), as a colorless liquid (258 mg; 20% yield).
Quantity
2.44 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
20%

Synthesis routes and methods IV

Procedure details

154 ml of dry THF and 1.88 g NaH are stirred under in a nitrogen atmosphere in a 500 ml round bottom flask condenser. 4.4 mL dry ethylene glycol are added into the flask, resulting in a large precipitate after 45 minutes of stirring. 11.8 g tert-butyldimethylsilyl chloride is added to the flask and vigorous stirring is continued for 45 minutes. The resulting mixture is poured into 950 mL ethylether. The ether is washed with 420 mL brine and solution is dried with sodium sulfate. The product is concentrated by evaporation of the ether in vacuo and purified by flash chromatography using a 27×5.75 cm column charged with silica gel using a hexanes/Et2O (75:25 v/v) solvent system. The product is stored at 0° C.
Name
Quantity
154 mL
Type
reactant
Reaction Step One
Name
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Quantity
950 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
25
Citations
J Hill, D Crich - ACS Medicinal Chemistry Letters, 2022 - ACS Publications
The influence of substitution of an N,N,O-trisubstituted hydroxylamine (−NR–OR′−) unit for a hydrocarbon (−CHR–CH 2 −), ether (−CHR–OR′−), or amine (−NR–CHR′−) moiety on …
Number of citations: 3 pubs.acs.org
J Qi, AR Blanden, S Bane, DGI Kingston - Bioorganic & medicinal …, 2011 - Elsevier
The design, synthesis, and biological evaluation of a simplified fluorescently labeled discodermolide analogue possessing a dimethylaminobenzoyl fluorophore has been achieved. …
Number of citations: 9 www.sciencedirect.com
JE Aho, A Piisola, K Syam Krishnan, PM Pihko - 2011 - Wiley Online Library
The synthesis of the nonanomeric 10‐epi‐ABCDE ring system of pectenotoxin‐2 has been achieved by using a kinetic spiroketalization reaction. The synthesis of the spiroketalization …
DR Chambers, RE Sullivan, DBC Martin - Organometallics, 2017 - ACS Publications
A series of alkoxycarbonyl cobalt(III) complexes has been prepared by carbonylation of the corresponding aliphatic alcohols. This reaction proceeds under mild conditions compatible …
Number of citations: 8 pubs.acs.org
S Kalagara - 2015 - scholarworks.utep.edu
The total synthesis of Syringolides is described. The synthetic pathway was designed in order to synthesize Syringolides in high yields using inexpensive starting materials. The …
Number of citations: 2 scholarworks.utep.edu
R Søndergaard - 2012 - osti.gov
The field of polymer solar cell has experienced enormous progress in the previous years, with efficiencies of small scale devices (approx1 mm2) now exceeding 8%. However, if the …
Number of citations: 4 www.osti.gov
J Hill, RM Jones, D Crich - Journal of Medicinal Chemistry, 2023 - ACS Publications
Metastases to the brain remain a significant problem in lung cancer, as treatment by most small-molecule targeted therapies is severely limited by efflux transporters at the blood–brain …
Number of citations: 3 pubs.acs.org
RN Kumar, HM Meshram - Tetrahedron, 2015 - Elsevier
Stereoselective synthesis of (−)-zeaenol has been accomplished from d-xylose as a chiral pool starting material. The key steps of this convergent synthetic strategy involves a Stille …
Number of citations: 14 www.sciencedirect.com
SM Sephton, L Mu, M Dragic, SD Krämer, R Schibli… - …, 2013 - thieme-connect.com
Based on the core structure of [ 11 C]-ABP688, our group developed a novel fluorine-18 labeled PET radiotracer, (E)-[ 18 F]-PSS232, with significantly improved in vivo properties …
Number of citations: 9 www.thieme-connect.com
A Jonet, A Dassonville-Klimpt, S Da Nascimento… - Tetrahedron …, 2011 - Elsevier
Mefloquine derivatives, contrary to chloroquine derivatives have not been widely studied to date. Consequently, mefloquine and its derivatives still remain very attractive synthetic targets…
Number of citations: 30 www.sciencedirect.com

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